chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane
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Overview
Description
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane is a coordination compound with the molecular formula [RuHCl(CO)(PPh₃)₃]. It is widely used as a catalyst in organic synthesis reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions . This compound is known for its stability and versatility in various chemical processes.
Mechanism of Action
Target of Action
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, which include hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mechanism of interaction can vary depending on the specific reaction, but generally involves the compound acting as a medium for electron transfer, enabling the rearrangement of molecular structures .
Biochemical Pathways
The affected pathways primarily involve the transformation of organic compounds. For instance, in the hydrogenation of ring-opening metathesis polymers such as norbornene and other cyclic olefin ROMP polymers, the compound aids in the addition of hydrogen to the molecules . This can lead to the creation of new materials with different properties, such as plastics, resins, and optical materials .
Pharmacokinetics
It’s important to note that the compound’s effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is catalyzing. In general, its use can lead to the formation of new compounds with altered properties . For example, in the hydrogenation of conjugated diene copolymers like acrylonitrile-butadiene rubber (NBR), the compound can help produce materials with improved durability and resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Transfer Hydrogenation: It facilitates the transfer of hydrogen from donor molecules to acceptor molecules.
C-C Bond Formation: It catalyzes the formation of carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas, alcohols, and carbon monoxide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, hydrogenation reactions yield saturated hydrocarbons, while C-C bond-forming reactions produce various organic compounds with new carbon-carbon bonds .
Scientific Research Applications
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane has numerous applications in scientific research, including:
Biology: It is employed in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers.
Comparison with Similar Compounds
Similar Compounds
Carbonyldihydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains two hydride ligands instead of one.
Chlorohydridotris(triphenylphosphine)ruthenium(II): Lacks the carbonyl ligand present in Carbonylchlorohydridotris(triphenylphosphine)ruthenium
Properties
CAS No. |
16971-33-8 |
---|---|
Molecular Formula |
C55H48ClOP3Ru |
Molecular Weight |
954.4 g/mol |
IUPAC Name |
formaldehyde;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CH2O.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;1H;;/q;;;;;+2;-1/p-1 |
InChI Key |
ITDZWCWUTIWRCJ-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH] |
Canonical SMILES |
[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Key on ui other cas no. |
16971-33-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What are the main catalytic applications of Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A1: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a versatile catalyst used in various organic reactions. Some of its prominent applications include:
- Hydrogenation: It effectively catalyzes the hydrogenation of both terminal and internal olefins. For instance, it facilitates the hydrogenation of poly(1,3-cyclohexadienes) to polycyclohexane, demonstrating its utility in polymer modification. []
- α-Alkylation of Ketones: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can catalyze the alkylation of ketones at the alpha position using primary alcohols, offering a valuable approach for synthesizing complex ketones. []
Q2: How does Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) interact with olefins in hydrogen/deuterium exchange reactions?
A2: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) mediates hydrogen/deuterium exchange between olefins and deuterium oxide (D2O) through a two-step mechanism: []
- Reversible Olefin Insertion: The olefin then inserts into the Ru-D bond, enabling the exchange of protons on the olefinic carbons and alkyl chains with deuterium from the solvent. This reversible insertion allows for the deuteration of various olefins, including styrene, stilbene, and cyclooctene. []
Q3: What is the molecular formula, weight, and solubility of Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A3:
- Molecular Formula: C55H46ClOP3Ru []
- Molecular Weight: 954.23 g/mol []
- Solubility: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) exhibits limited solubility in most common solvents. It is sparingly soluble in benzene and acetone (approximately 0.4 g per 100 g), slightly soluble in chloroform, and very insoluble in water, ethanol, and DMSO. []
Q4: Does Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) interact with biomolecules?
A4: Yes, research indicates that Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can interact with purine nucleobases. It forms complexes with purine, adenine, cytosine, and cytidine, suggesting potential interactions with DNA or RNA. [] Further investigation is needed to elucidate the implications of these interactions fully.
Q5: Are there any known stability concerns regarding Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A5: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is thermally sensitive, with decomposition commencing slightly above its melting point (204–206°C). [] Additionally, as with many phosphine-containing metal complexes, it may be air-sensitive and prone to slow decomposition upon exposure to air. Storage under an inert atmosphere in a refrigerator is recommended to maintain its integrity. []
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